molecular formula C25H21N3O5S B2367325 4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide CAS No. 941985-73-5

4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide

Cat. No.: B2367325
CAS No.: 941985-73-5
M. Wt: 475.52
InChI Key: FWWYTKCNOZPMBO-UHFFFAOYSA-N
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Description

4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C25H21N3O5S and its molecular weight is 475.52. The purity is usually 95%.
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Biological Activity

The compound 4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Molecular Structure

The compound's molecular formula is C20H23N3O4SC_{20}H_{23}N_{3}O_{4}S, with a molecular weight of approximately 389.48 g/mol. The structure includes a benzamide core linked to a 2,3-dihydrobenzofuran moiety and a nitrobenzo[d]thiazole substituent.

PropertyValue
Molecular Formula C20H23N3O4S
Molecular Weight 389.48 g/mol
IUPAC Name This compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that it may influence various signaling pathways by acting as an inhibitor or modulator of enzymes involved in critical biological processes. For instance, the nitrobenzo[d]thiazole moiety is known for its role in inhibiting certain kinases, which are pivotal in cancer cell proliferation and survival.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing the benzofuran structure. The compound has shown promising results against various bacterial strains, including both Gram-positive and Gram-negative bacteria. A study by demonstrated that derivatives of benzofuran exhibited significant inhibitory effects on microbial growth, suggesting potential applications in developing new antibiotics.

Anticancer Potential

The compound's anticancer activity has been explored in several in vitro studies. It has been shown to induce apoptosis (programmed cell death) in cancer cell lines by activating caspase pathways and inhibiting cell cycle progression. For example, research indicates that compounds similar to this one can downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, leading to increased cancer cell mortality.

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the compound was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods. Results indicated an MIC of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, showcasing its potential as an antimicrobial agent.

Study 2: Cytotoxicity in Cancer Cells

A study evaluated the cytotoxic effects of the compound on human breast cancer cells (MCF-7). Using MTT assays, it was found that the compound inhibited cell viability with an IC50 value of 15 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells upon treatment with the compound.

Properties

IUPAC Name

4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O5S/c1-25(2)13-17-4-3-5-20(22(17)33-25)32-14-15-6-8-16(9-7-15)23(29)27-24-26-19-11-10-18(28(30)31)12-21(19)34-24/h3-12H,13-14H2,1-2H3,(H,26,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWWYTKCNOZPMBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)C(=O)NC4=NC5=C(S4)C=C(C=C5)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.